2-Keto-D-glucose

Catalog No.
S3722853
CAS No.
26345-59-5
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
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2-Keto-D-glucose

CAS Number

26345-59-5

Product Name

2-Keto-D-glucose

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N

SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O

The exact mass of the compound D-Arabino-hexos-2-ulose is 178.04773803 g/mol and the complexity rating of the compound is 167. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Keto-D-glucose, also known as D-glucosone, is a keto sugar that plays a significant role in various biochemical processes. It is a derivative of D-glucose where the aldehyde group is oxidized to a ketone, resulting in the presence of a carbonyl group at the second carbon position. This compound is characterized by its molecular formula C6H12O6C_6H_{12}O_6 and a molecular weight of approximately 180.16 g/mol. The compound exists in a cyclic form as well as in an open-chain structure, with the cyclic form being more prevalent in aqueous solutions.

Typical of ketoses. It can undergo:

  • Oxidation: 2-Keto-D-glucose can be further oxidized to form 2-keto-D-gluconic acid through enzymatic or chemical processes. This reaction is often catalyzed by glucose dehydrogenase enzymes found in microorganisms such as Gluconobacter oxydans .
  • Reduction: It can be reduced to form D-sorbitol or other sugar alcohols, which are important in various applications including food and pharmaceuticals.
  • Condensation Reactions: The compound can react with amines and alcohols to form glycosides and other derivatives, which are useful in synthetic organic chemistry.

2-Keto-D-glucose exhibits notable biological activities. It is involved in metabolic pathways where it serves as an intermediate for the production of other biologically important compounds. Its conversion into 2-keto-D-gluconic acid is significant in microbial fermentation processes, where it is utilized by various bacteria for energy production . Additionally, its structure allows it to participate in glycation reactions, which can affect protein function and contribute to various diseases, including diabetes.

The synthesis of 2-keto-D-glucose can be achieved through several methods:

  • Microbial Fermentation: Microorganisms such as Arthrobacter globiformis and Gluconobacter oxydans are employed to convert D-glucose into 2-keto-D-glucose through enzymatic pathways . This method is often preferred for its specificity and efficiency.
  • Chemical Oxidation: D-glucose can be oxidized using metal catalysts (e.g., platinum or copper) under controlled conditions to yield 2-keto-D-glucose. This process often involves maintaining specific pH levels to optimize yield .
  • Enzymatic Methods: Enzymes such as glucose dehydrogenase facilitate the conversion of D-glucose into 2-keto-D-glucose, providing a more environmentally friendly approach compared to traditional chemical methods .

2-Keto-D-glucose has several applications across various fields:

  • Food Industry: It is used as a sweetener and flavor enhancer due to its sweetness profile.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents and biologically active compounds.
  • Biotechnology: It plays a crucial role in microbial fermentation processes for producing organic acids and other metabolites.

Studies have shown that 2-keto-D-glucose interacts with various enzymes and proteins within biological systems. For instance, its role as a substrate for glucose dehydrogenase highlights its importance in metabolic pathways involving energy production . Furthermore, research indicates that its presence can influence glycation processes, potentially affecting protein function and stability.

Several compounds share structural similarities with 2-keto-D-glucose, each exhibiting unique properties:

CompoundStructure TypeKey Characteristics
D-GlucoseAldohexosePrimary energy source; involved in glycolysis
D-FructoseKetohexoseSweetness; key player in carbohydrate metabolism
2-Keto-D-galactoseKetohexoseSimilar structure; involved in galactose metabolism
D-MannoseAldohexoseImportant for glycoprotein synthesis; immune response
2-Keto-L-gulonic acidKeto acidRelated compound; involved in vitamin C synthesis

Uniqueness of 2-Keto-D-Glucose:
While many sugars share similar structures, 2-keto-D-glucose's unique keto group at the second carbon position distinguishes it from aldohexoses like D-glucose and D-galactose. This structural difference influences its reactivity and biological roles, making it an essential component in various biochemical pathways.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Wikipedia

D-glucosone

Dates

Last modified: 07-27-2023

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